molecular formula C25H30N4OS B2691151 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1189881-44-4

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2691151
CAS No.: 1189881-44-4
M. Wt: 434.6
InChI Key: METOOJHALKIELK-UHFFFAOYSA-N
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Description

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule with a triazaspiro[4.5]deca ring system. This compound features multiple functional groups, including an ethyl group, a phenyl group, and an acetamide group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazaspiro[45]deca ring system. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl groups can be oxidized to form phenolic compounds.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The ethyl and phenyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phenolic compounds, reduced derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and could be studied for its effects on biological systems.

  • Medicine: : It could be investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: : The compound's unique structure may make it useful in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structure and functional groups. Similar compounds might include other triazaspiro compounds or acetamide derivatives, but the presence of the ethyl and phenyl groups sets it apart. Some similar compounds to consider are:

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

  • 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)sulfanyl)-N-(4-fluorophenyl)acetamide

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-3-19-10-12-21(13-11-19)26-22(30)18-31-24-23(20-8-6-5-7-9-20)27-25(28-24)14-16-29(4-2)17-15-25/h5-13H,3-4,14-18H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOOJHALKIELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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